molecular formula C9H5FN2O3 B2523845 8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid CAS No. 1994-12-3

8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid

Cat. No. B2523845
CAS RN: 1994-12-3
M. Wt: 208.148
InChI Key: QCUVBXDOBQQZRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor. For example, it can be synthesized from ethyl 1,4-dihydro-8-fluoro-4-oxoquinoline-3-carboxylate . The exact synthetic route may vary, but this precursor serves as a starting point for obtaining the desired compound .


Physical And Chemical Properties Analysis

  • Safety : It is classified as an irritant (Xi, Xn) and poses risks to eyes and skin. Proper precautions should be taken during handling .

Mechanism of Action

The mechanism of action for 8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid depends on its specific application. As a quinoline derivative, it may exhibit antibacterial properties by inhibiting bacterial DNA-gyrase. The fluorine substitution enhances its penetration through cell membranes, leading to potent antibacterial activity .

properties

IUPAC Name

8-fluoro-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUVBXDOBQQZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NN=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4-hydroxy-cinnoline-3-carboxylic acid

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